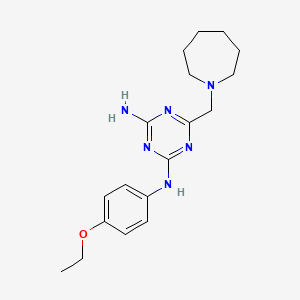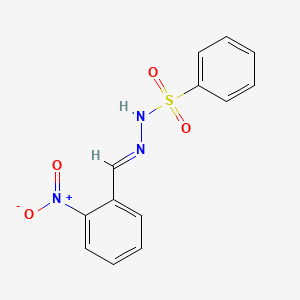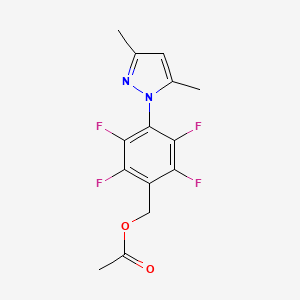![molecular formula C20H18N2O3S B5557169 [(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)
[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic molecules that are of interest due to their complex structures and potential for diverse chemical reactivity and applications. Compounds with similar structures, such as those incorporating benzothiazole, pyrrol, and chromene moieties, have been synthesized and studied for various chemical properties and biological activities.
Synthesis Analysis
Synthetic approaches for similar complex organic molecules often involve multi-step synthesis, including ring closure and opening reactions, as well as the use of specific reagents to introduce functional groups or to enable cyclization. For example, Halim and Ibrahim (2022) described the synthesis of a novel compound through ring opening followed by ring closure reactions, highlighting the importance of specific conditions and reagents in achieving the desired molecular architecture (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using spectral data and computational methods. For instance, quantum chemical calculations and spectral analysis can confirm the structure of synthesized compounds, as demonstrated by Halim and Ibrahim (2022). Such analyses provide insights into the stability and electronic properties of the molecule (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactivity and properties are crucial for understanding the potential applications of a compound. Studies on similar molecules often explore their reactivity towards nucleophiles or electrophiles, their potential for participating in cycloaddition reactions, and their ability to undergo oxidation or reduction. For example, Mitsumoto and Nitta (2004) investigated the oxidizing function of novel pyrrole derivatives, demonstrating their ability to oxidize amines and alcohols under specific conditions (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystal structure, are essential for the practical application and handling of chemical compounds. X-ray diffraction and other spectroscopic methods can be used to determine the crystal structure and to analyze the conformational stability of the molecule.
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, and reactivity towards various chemical reagents, are critical for its functionalization and application. For instance, the study of hydrazones similar to the core structure of interest may reveal differences in conformations and intermolecular hydrogen bonding, providing insights into the compound's chemical behavior (Lindgren et al., 2013).
Aplicaciones Científicas De Investigación
Luminescent Coordination Polymers : Research on similar benzothiazole compounds has led to the development of luminescent Zn and Cd coordination polymers. These compounds, including Zn(1,3-BTB) and Cd(1,3-BTB)2(Py)2(H2O)2, exhibit strong fluorescence at room temperature in the solid state, indicating potential applications in optoelectronics and luminescent materials (Jiang et al., 2004).
Metal Complex Synthesis and Structural Studies : The synthesis of η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes using ligands derived from similar compounds has been reported. These complexes are characterized by IR, 1H NMR, and XRD, underscoring their potential in coordination chemistry and material science (Sairem et al., 2012).
Functional Models for Enzymatic Reactions : Studies involving iron(III) catecholate complexes of bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine, a structurally related compound, have provided insights into the catalytic activity of enzymes like catechol 1,2-dioxygenase. This research contributes to understanding the mechanisms of enzymatic reactions and designing functional models for these enzymes (Duda et al., 1997).
Organic Synthesis and Reaction Studies : The synthesis and reactions of similar benzothiazole derivatives have been extensively studied. For instance, the reaction of benzothiazole with dimethyl acetylenedicarboxylate in methanol yields various compounds with potential applications in organic synthesis and pharmaceuticals (Ogura et al., 1975).
Antimicrobial Activity of Pyridine Derivatives : Research on pyridine derivatives derived from benzothiazole compounds has shown variable and modest antimicrobial activity. These studies contribute to the development of new antimicrobial agents (Patel et al., 2011).
Quantum Studies and Nonlinear Optical Properties : Detailed quantum studies and analysis of nonlinear optical (NLO) and thermodynamic properties have been conducted on novel compounds structurally related to benzothiazoles. This research provides valuable insights into the electronic structure and potential applications of these compounds in materials science (Halim & Ibrahim, 2022).
Mecanismo De Acción
While the specific mechanism of action for your compound is not available, benzothiazinones, a class of compounds related to benzothiazoles, have been found to exhibit inhibitory activity against Mycobacterium tuberculosis. They target the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), leading to irreversible inactivation of the enzyme .
Direcciones Futuras
Propiedades
IUPAC Name |
[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(1,3-benzothiazol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-10-20-9-22(8-15(20)14-3-1-2-4-17(14)25-11-20)19(24)13-5-6-16-18(7-13)26-12-21-16/h1-7,12,15,23H,8-11H2/t15-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDNGRXRCIMSHY-FOIQADDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OCC2(CN1C(=O)C4=CC5=C(C=C4)N=CS5)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C3=CC=CC=C3OC[C@@]2(CN1C(=O)C4=CC5=C(C=C4)N=CS5)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)



![3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5557134.png)

![5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)
![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)


